Cas no 2137809-99-3 (N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine)
![N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine structure](https://www.kuujia.com/scimg/cas/2137809-99-3x500.png)
N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine Chemical and Physical Properties
Names and Identifiers
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- N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine
- 2137809-99-3
- EN300-788155
-
- Inchi: 1S/C9H15F2NO/c1-2-5-13-7-9(10,11)6-12-8-3-4-8/h2,8,12H,1,3-7H2
- InChI Key: NIVKMLKBQYTWPZ-UHFFFAOYSA-N
- SMILES: FC(COCC=C)(CNC1CC1)F
Computed Properties
- Exact Mass: 191.11217043g/mol
- Monoisotopic Mass: 191.11217043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 21.3Ų
N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-788155-0.5g |
N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine |
2137809-99-3 | 95.0% | 0.5g |
$1221.0 | 2025-02-22 | |
Enamine | EN300-788155-2.5g |
N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine |
2137809-99-3 | 95.0% | 2.5g |
$2492.0 | 2025-02-22 | |
Enamine | EN300-788155-0.25g |
N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine |
2137809-99-3 | 95.0% | 0.25g |
$1170.0 | 2025-02-22 | |
Enamine | EN300-788155-10.0g |
N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine |
2137809-99-3 | 95.0% | 10.0g |
$5467.0 | 2025-02-22 | |
Enamine | EN300-788155-0.05g |
N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine |
2137809-99-3 | 95.0% | 0.05g |
$1068.0 | 2025-02-22 | |
Enamine | EN300-788155-5.0g |
N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine |
2137809-99-3 | 95.0% | 5.0g |
$3687.0 | 2025-02-22 | |
Enamine | EN300-788155-0.1g |
N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine |
2137809-99-3 | 95.0% | 0.1g |
$1119.0 | 2025-02-22 | |
Enamine | EN300-788155-1.0g |
N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine |
2137809-99-3 | 95.0% | 1.0g |
$1272.0 | 2025-02-22 |
N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine Related Literature
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
Additional information on N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine
N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine (CAS No. 2137809-99-3): A Comprehensive Overview
N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine (CAS No. 2137809-99-3) is a specialized organic compound with unique structural features that make it valuable in various research and industrial applications. This molecule combines a cyclopropanamine moiety with a difluorinated propyl chain and an allyloxy group, offering a blend of reactivity and stability that is of interest to chemists and material scientists.
The 2,2-difluoro-3-(prop-2-en-1-yloxy)propyl segment of the molecule provides both lipophilic character and potential for further functionalization, while the cyclopropanamine group introduces a constrained three-membered ring that can influence the compound's biological activity and physical properties. This combination makes N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine particularly interesting for pharmaceutical research, where such structural motifs are often explored for their unique pharmacokinetic profiles.
Recent trends in chemical research have shown growing interest in fluorinated compounds like 2137809-99-3, particularly in the development of new materials and bioactive molecules. The presence of fluorine atoms can significantly alter a compound's electronic properties, metabolic stability, and membrane permeability, making this compound relevant to current investigations in medicinal chemistry and drug discovery.
In synthetic chemistry, N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine serves as a valuable building block for more complex molecular architectures. The allyloxy group offers opportunities for various transformations, including cross-coupling reactions and cycloadditions, while the cyclopropylamine moiety can participate in nucleophilic substitutions or serve as a directing group in metal-catalyzed processes.
The physical properties of CAS 2137809-99-3 are influenced by its molecular structure. The difluoromethylene unit typically increases the compound's lipophilicity compared to non-fluorinated analogs, while the cyclopropyl ring introduces significant ring strain that can affect both the compound's reactivity and its three-dimensional conformation. These characteristics make this compound particularly interesting for studies of structure-activity relationships in various chemical contexts.
Applications of N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine extend to material science, where fluorinated compounds are increasingly important for developing specialty polymers and surface modifiers. The combination of fluorine atoms and reactive functional groups in this molecule makes it a candidate for creating novel materials with unique surface properties or specific interactions with other substances.
From a safety perspective, proper handling procedures should be followed when working with 2137809-99-3, as with any chemical substance. While not classified as hazardous under standard regulations, appropriate laboratory practices including the use of personal protective equipment are recommended when handling this compound in research or industrial settings.
The synthesis of N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine typically involves multi-step organic transformations, starting from readily available precursors. Modern synthetic approaches might employ fluorination strategies to introduce the difluoromethylene group, followed by sequential functional group manipulations to install the allyloxy and cyclopropylamine moieties. These synthetic pathways are often optimized for yield, purity, and scalability depending on the intended application.
Analytical characterization of CAS 2137809-99-3 employs standard techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. The difluoromethylene protons typically appear as distinctive triplets in 1H NMR spectra due to coupling with the fluorine atoms, while 19F NMR provides direct information about the fluorinated portion of the molecule.
In the current research landscape, compounds like N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine are gaining attention for their potential in addressing challenges in sustainable chemistry and green synthesis. The development of efficient, environmentally benign methods for incorporating fluorine atoms into organic molecules remains an active area of investigation, with this compound serving as an interesting case study.
The commercial availability of 2137809-99-3 varies depending on supplier inventories, with specialty chemical manufacturers typically offering it in research quantities. Pricing reflects the compound's synthetic complexity and the growing demand for fluorinated building blocks in pharmaceutical and materials research.
Future research directions for N-[2,2-difluoro-3-(prop-2-en-1-yloxy)propyl]cyclopropanamine may explore its utility in catalysis, as a ligand for transition metals, or as a precursor for more complex fluorinated compounds. The unique combination of structural features in this molecule continues to inspire innovative applications across multiple disciplines of chemistry.
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